

Spectroscopic Profile of 3-Ethyl-3-methyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-3-methyl-1-pentene

Cat. No.: B13792607

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the olefinic compound **3-ethyl-3-methyl-1-pentene**. The information presented herein is intended to support research and development activities where this compound may be of interest. While experimental data for infrared and mass spectrometry are available, experimental nuclear magnetic resonance data is not readily found in public databases. To provide a comprehensive profile, predicted NMR data is included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-ethyl-3-methyl-1-pentene**.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) database indicates the availability of a gas-phase IR spectrum for **3-ethyl-3-methyl-1-pentene**. While a complete peak table is not provided, characteristic vibrational modes for its functional groups are well-established.

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Expected Absorptions for 3-Ethyl-3-methyl-1-pentene
=C-H Stretch (vinyl)	3100-3000	Present
C-H Stretch (alkane)	3000-2850	Present
C=C Stretch (vinyl)	1650-1630	Present
C-H Bend (alkane)	1470-1450 and 1385-1370	Present
=C-H Bend (vinyl)	1000-910 and 990-910	Present

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for **3-ethyl-3-methyl-1-pentene**. The molecule has a molecular weight of 112.22 g/mol . The most prominent peaks observed in the mass spectrum are summarized below.[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
55	Base Peak	[C ₄ H ₇] ⁺
83	High	[C ₆ H ₁₁] ⁺ (M-29, loss of ethyl)
41	High	[C ₃ H ₅] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **3-ethyl-3-methyl-1-pentene** are not readily available in the searched databases. However, predicted spectral data can provide valuable insights into the chemical environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
=CH ₂	4.8 - 5.0	m	
=CH-	5.7 - 5.9	m	
-CH ₂ - (ethyl)	1.3 - 1.5	q	~7.5
-CH ₃ (ethyl)	0.8 - 1.0	t	~7.5
-CH ₃ (methyl)	~0.9	s	

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C1 (=CH ₂)	~110
C2 (=CH)	~145
C3 (quaternary)	~40
C4 (-CH ₂ -)	~30
C5 (-CH ₃)	~8
C6 (-CH ₃)	~25

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for **3-ethyl-3-methyl-1-pentene** are not explicitly provided in the available literature. However, general methodologies for obtaining spectra for volatile organic compounds like this are well-established.

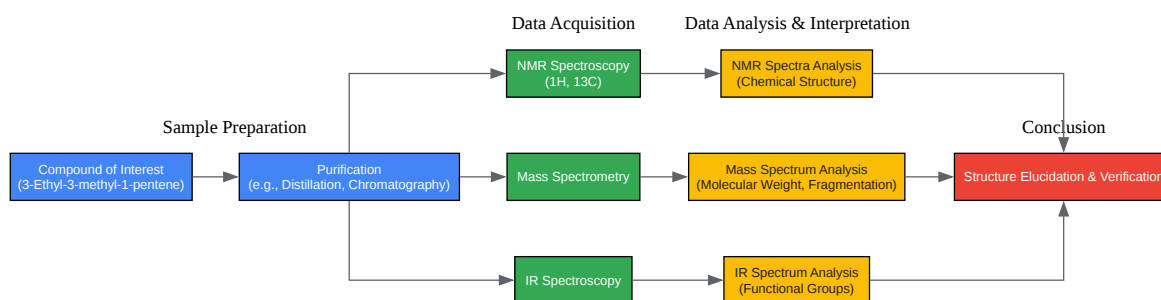
Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph is used to separate the compound from a mixture. The separated compound is then introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: For a gas-phase spectrum, the sample is introduced into a gas cell with infrared-transparent windows. An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., tetramethylsilane, TMS). ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic identification and characterization of a chemical compound.

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References

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